molecular formula C12H10BrClOS B1443935 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene CAS No. 1408694-86-9

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene

Cat. No. B1443935
M. Wt: 317.63 g/mol
InChI Key: NLIUPNZKSGHCID-UHFFFAOYSA-N
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Description

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene, also known as PBTT, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications in various fields1.



Synthesis Analysis

The synthesis of thiophene derivatives has been a topic of interest in recent years. Thiophene-based analogs have been used by scientists as potential biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects2. However, the specific synthesis process for 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene is not readily available in the literature.



Molecular Structure Analysis

The molecular formula of 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene is C12H10BrClOS. Its molecular weight is 317.63 g/mol1. The exact structure can be determined using techniques such as NMR spectroscopy, but specific structural data for this compound is not readily available in the literature.



Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives have been studied extensively. However, specific chemical reactions involving 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene are not readily available in the literature.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. However, specific physical and chemical properties for 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene are not readily available in the literature.


Scientific Research Applications

Overview of Thiophene Derivatives in Research

Thiophene derivatives, including compounds like 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene, play a significant role in various scientific research areas due to their unique chemical properties. These compounds are aromatic five-membered ring structures with sulfur as the heteroatom, present in a wide array of natural and synthetic compounds exhibiting valuable bioactivities. The relevance of thiophene derivatives spans across medicinal chemistry, organic materials, agrochemicals, and more due to their antimicrobial, anticancer, anti-inflammatory, and antihypertensive activities, among others. Notable applications in organic synthesis and materials science are underscored by their utility as intermediates and their electronic properties, respectively. The synthesis of thiophene derivatives has seen considerable advancements, with traditional methods being refined and novel approaches being developed to enhance efficiency, versatility, and environmental friendliness. This progress is pivotal for the continued exploration of thiophenes in natural product synthesis and drug development, indicating a bright future for research in this domain (Xuan, 2020).

Thiophenes in Environmental and Material Sciences

Thiophene analogs have been synthesized and evaluated for potential carcinogenicity, demonstrating the broad interest in thiophene derivatives beyond pharmaceutical applications. The synthesis of specific thiophene analogs and their evaluation in biological assays highlights the intricate balance between developing new compounds and assessing their safety. This research underscores the importance of understanding both the beneficial applications and potential risks associated with thiophene derivatives (Ashby et al., 1978).

Thiophenes in Organic Electronics

The development of thiophene-based conductors is a testament to the versatility of thiophene derivatives in applications beyond their biological activities. These conductors, leveraging the electronic properties of thiophenes, are crucial for designing heterocyclic structures tailored for specific operational requirements in electronic devices. The exploration of pyrrole- and thiophene-based conductors, along with polythiophene models, has clarified many aspects of these materials and provided insights for future advancements in electronics (Pagani, 1994).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. However, specific safety and hazard information for 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene is not readily available in the literature.


Future Directions

The future directions of research involving 3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. However, specific future directions are not readily available in the literature.


properties

IUPAC Name

3-[2-(5-bromo-2-chlorophenoxy)ethyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClOS/c13-10-1-2-11(14)12(7-10)15-5-3-9-4-6-16-8-9/h1-2,4,6-8H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLIUPNZKSGHCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OCCC2=CSC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(5-Bromo-2-chlorophenoxy)ethyl]thiophene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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